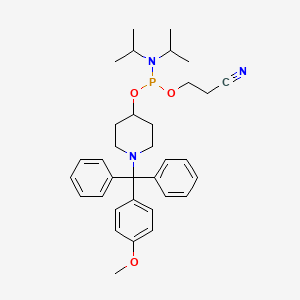
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is a complex organic compound used primarily in the field of organic synthesis. It is known for its role as a phosphoramidite reagent, which is crucial in the synthesis of oligonucleotides and other nucleic acid derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite typically involves the reaction of 1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl with diisopropylphosphoramidous dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or tert-butyl hydroperoxide for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoramidate and substituted phosphoramidite derivatives, which are useful intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology.
Biology: It plays a role in the development of nucleic acid-based therapeutics and diagnostics.
Medicine: It is used in the synthesis of antisense oligonucleotides, which are used to treat genetic disorders.
Industry: It is employed in the production of synthetic DNA and RNA for various industrial applications
Mecanismo De Acción
The compound exerts its effects primarily through its role as a phosphoramidite reagent. It facilitates the formation of phosphodiester bonds between nucleotides, which is a crucial step in the synthesis of oligonucleotides. The molecular targets involved include the hydroxyl groups of nucleotides, which react with the phosphoramidite group to form the desired phosphodiester linkage .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl (6-(((4-methoxyphenyl)diphenylmethyl)amino)hexyl) diisopropylphosphoramidite
- 6-(4-Monomethoxytritylamino)hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
Uniqueness
Compared to similar compounds, 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly suitable for the synthesis of oligonucleotides with high efficiency and yield .
Propiedades
Fórmula molecular |
C34H44N3O3P |
|---|---|
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
3-[[di(propan-2-yl)amino]-[1-[(4-methoxyphenyl)-diphenylmethyl]piperidin-4-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H44N3O3P/c1-27(2)37(28(3)4)41(39-26-12-23-35)40-33-21-24-36(25-22-33)34(29-13-8-6-9-14-29,30-15-10-7-11-16-30)31-17-19-32(38-5)20-18-31/h6-11,13-20,27-28,33H,12,21-22,24-26H2,1-5H3 |
Clave InChI |
BKZHWXMMOQNHIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


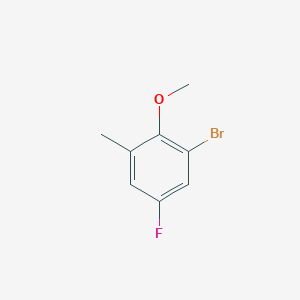
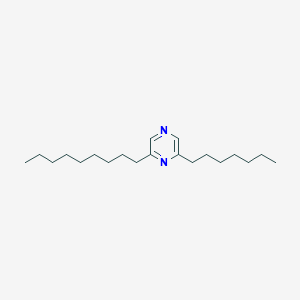
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)

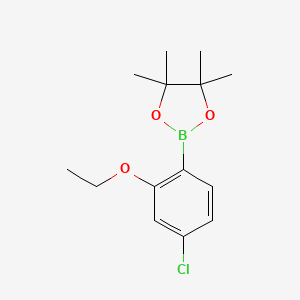
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)

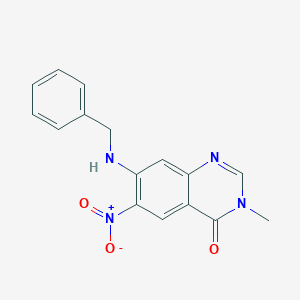


![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
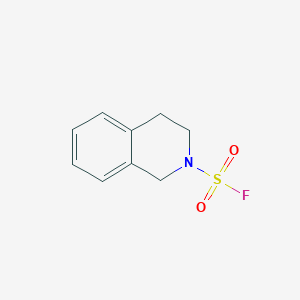
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)

